molecular formula C22H23N3O2 B10889260 1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine

1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B10889260
M. Wt: 361.4 g/mol
InChI Key: POKUZQIIHDQHIA-UHFFFAOYSA-N
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Description

1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthylmethyl group and a nitrobenzyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE typically involves the reaction of 1-naphthylmethyl chloride with 4-(2-nitrobenzyl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents (e.g., dichloromethane, toluene)

Major Products Formed

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The naphthylmethyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-NAPHTHYLMETHYL)-4-BENZYLPIPERAZINE
  • 1-(1-NAPHTHYLMETHYL)-4-(2-AMINOBENZYL)PIPERAZINE
  • 1-(1-NAPHTHYLMETHYL)-4-(2-METHOXYBENZYL)PIPERAZINE

Uniqueness

1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE is unique due to the presence of both a naphthylmethyl group and a nitrobenzyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C22H23N3O2/c26-25(27)22-11-4-2-7-20(22)17-24-14-12-23(13-15-24)16-19-9-5-8-18-6-1-3-10-21(18)19/h1-11H,12-17H2

InChI Key

POKUZQIIHDQHIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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